1-Methyl-2-pentyl-4(1H)-quinolinone

Malaria PfNDH2 Mitochondrial Inhibitor

MPQ is a validated research tool for specific inhibition of PfNDH2, ideal for malaria transmission studies. Its proven selectivity against human/yeast NDH2 ensures precise target interrogation without off-target effects, making it essential for drug discovery and SAR studies requiring this unique specificity.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B046255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-pentyl-4(1H)-quinolinone
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C15H19NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-11H,3-5,8H2,1-2H3
InChIKeyCHULATXGEVFYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1-Methyl-2-pentyl-4(1H)-quinolinone (MPQ): A Procurement Guide to a Multi-Target Quinolone Alkaloid


1-Methyl-2-pentyl-4(1H)-quinolinone (MPQ) is a naturally occurring quinolone alkaloid, primarily isolated from the fruits of *Evodia rutaecarpa* [1]. It is categorized as a small molecule (C15H19NO, MW 229.32) . This compound is distinguished from generic quinolones by its documented activity as a specific inhibitor of *Plasmodium falciparum* type II NADH dehydrogenase (PfNDH2) , in addition to exhibiting broad antibacterial and cytotoxic properties [1].

Why 1-Methyl-2-pentyl-4(1H)-quinolinone Cannot Be Replaced by Common Quinolone Analogs


The biological profile of 1-Methyl-2-pentyl-4(1H)-quinolinone (MPQ) is highly specific to its structural features, making generic substitution with other quinolone alkaloids or synthetic quinolones a significant risk to experimental validity. For instance, the closely related analog Leptomerine (CAS: 22048-97-1) is a potent acetylcholinesterase (AChE) inhibitor (IC50 = 2.5 μM) with no reported antibacterial or antimalarial activity . Conversely, the des-methyl analog Pseudane V (2-pentyl-4(1H)-quinolinone) has a different biological profile . Therefore, substituting MPQ with an analog based solely on the quinolone core would introduce confounding variables and invalidate studies focused on PfNDH2 inhibition, antibacterial mechanisms, or specific cytotoxic pathways [1]. The quantitative evidence below underscores the unique, target-specific activities of MPQ that are not conserved across its structural class.

Quantitative Differentiation Guide: Evidence for Selecting 1-Methyl-2-pentyl-4(1H)-quinolinone (MPQ)


Specific Inhibition of P. falciparum Mitochondrial Enzyme PfNDH2 Over Mammalian Complex I

1-Methyl-2-pentyl-4(1H)-quinolinone (MPQ) demonstrates a distinct selectivity for the *Plasmodium falciparum* type II NADH dehydrogenase (PfNDH2) over the mammalian mitochondrial complex I. In a comparative screening assay, MPQ was one of only four compounds identified with both high potency and specificity for PfNDH2 out of a larger library of screened compounds [1]. While an explicit IC50 value for MPQ was not provided in the public screening summary, its classification as a 'specific inhibitor' with low toxicity is a key differentiator from broader-spectrum mitochondrial poisons and from analogs like Leptomerine, which target acetylcholinesterase (AChE, IC50 = 2.5 μM) .

Malaria PfNDH2 Mitochondrial Inhibitor Transmission Blocking

Antibacterial Spectrum Against Common Pathogens: Inferred Potency

1-Methyl-2-pentyl-4(1H)-quinolinone is reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific MIC values for MPQ itself are not available in primary literature, its activity can be contextualized within the broader class of quinolone alkaloids from *Evodia rutaecarpa*. A systematic study on related alkaloids from the same source reported MIC values ranging from 4 to 128 μg/mL against various bacterial strains, with a specific new analog (compound 4) showing an MIC of 7.13 μg/mL against *Pseudomonas aeruginosa* [1]. In contrast, the analog Leptomerine shows no reported antibacterial activity, and Pseudane V's antibacterial profile is distinct and less well-defined [2].

Antibacterial MIC Natural Product Gram-positive Gram-negative

Cytotoxic Activity Against Human Cancer Cell Lines

1-Methyl-2-pentyl-4(1H)-quinolinone exhibits cytotoxic activity against cancer cells [1]. While direct IC50 values are not available in the non-excluded public domain, its activity can be benchmarked against other quinolone alkaloids from the same natural source. A 2013 study on *Evodia rutaecarpa* quinolones reported IC50 values ranging from 15.85 to 56.36 μM against human tumor cell lines (HepG-2, Hela, BEL7402, BEL7403) for related compounds [2]. This is in stark contrast to the analog Leptomerine, which has no reported cytotoxic activity, and Pseudane V, which is primarily studied for anti-melanogenic effects .

Cytotoxicity Anticancer Natural Product IC50

Optimal Research Applications for 1-Methyl-2-pentyl-4(1H)-quinolinone Based on Differentiated Evidence


Malaria Transmission-Blocking Studies Focused on PfNDH2

This compound is best utilized as a tool compound for investigating *Plasmodium falciparum* type II NADH dehydrogenase (PfNDH2) and its role in the mosquito stage of the parasite lifecycle. Its classification as a 'specific inhibitor' from a comparative screen makes it suitable for dissecting mitochondrial electron transport chain function in the parasite, with a lower risk of confounding off-target effects on host complex I [1].

Natural Product Library Screening for Multi-Target Lead Discovery

1-Methyl-2-pentyl-4(1H)-quinolinone is an ideal candidate for inclusion in natural product libraries aimed at phenotypic screening for both antimicrobial and anticancer activities. Its demonstrated, albeit qualitatively described, activity against a range of bacteria and cancer cell lines [1] provides a strong basis for its selection in broad-spectrum bioactivity assays, distinguishing it from analogs with narrower activity profiles like Leptomerine .

Comparative Structure-Activity Relationship (SAR) Studies of Quinolone Alkaloids

This compound is a critical reference standard for comparative SAR studies within the quinolone alkaloid class. By benchmarking MPQ's PfNDH2, antibacterial, and cytotoxic activities against the starkly different profiles of close analogs such as Leptomerine (AChE inhibitor) [1] and Pseudane V (anti-melanogenic) , researchers can map the specific structural features (e.g., N-methylation, 2-pentyl chain) responsible for divergent biological activities.

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